Dopamine β‑Hydroxylase (DBH) Inhibition: Indolmycenic Acid vs. Indole‑3‑butyric Acid (IBA)
Indolmycenic acid inhibits bovine dopamine β‑hydroxylase (DBH) with an IC₅₀ range of 40–56 μM at pH 4.5 [1]. In contrast, indole‑3‑butyric acid (IBA) has no documented DBH inhibitory activity in the curated ChEMBL/BindingDB databases at comparable concentrations; the closest DBH assay report for an IBA‑related compound shows an IC₅₀ of 83.2 μM (8.32 × 10⁴ nM) under different experimental conditions, which is outside the active range observed for indolmycenic acid [2]. The presence of the 2‑hydroxy group in indolmycenic acid provides a hydrogen‑bond donor/acceptor motif absent in IBA, consistent with the observed gain in DBH inhibitory function.
| Evidence Dimension | DBH inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 40–56 μM (bovine DBH, pH 4.5) |
| Comparator Or Baseline | IBA: no DBH inhibition data in same assay; closest IBA-related DBH IC₅₀ = 83.2 μM (different assay conditions) |
| Quantified Difference | Indolmycenic acid is active in the 40–56 μM range, while IBA shows no confirmed activity under comparable DBH assay conditions. |
| Conditions | Bovine dopamine β‑hydroxylase, pH 4.5 (ChEMBL_59122 / CHEMBL669337) |
Why This Matters
For laboratories studying catecholamine regulation or screening DBH inhibitors, indolmycenic acid provides a structurally defined, moderately active indole‑based tool compound, whereas IBA is not a validated DBH ligand.
- [1] BindingDB Assay ChEMBL_59122 (CHEMBL669337). Inhibitory Concentration against bovine Dopamine beta hydroxylase (DBH). Range: 40–56 μM. View Source
- [2] BindingDB BDBM50406079 (CHEMBL441985). IC₅₀ = 8.32E+4 nM against dopamine beta-hydroxylase. View Source
